

A Technical Guide to the Chemical Distinctions Between Chromic Acid and Chromium Trioxide

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Compound of Interest

Compound Name: Chromium trioxide

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This technical guide provides an in-depth exploration of the chemical distinctions between chromic acid and **chromium trioxide**. While often used interchangeably in laboratory vernacular, these two substances have distinct chemical identities and properties that are critical to understand for precise and reproducible experimental work. This document outlines their fundamental chemical and physical properties, provides detailed experimental protocols for their preparation and analysis, and visualizes key chemical processes.

Core Chemical and Physical Distinctions

Chromium trioxide (CrO_3) is the anhydrous form of chromic acid and exists as a dark-red to brown crystalline solid.[1][2] Chromic acid, in the strict sense, refers to the molecular species H_2CrO_4 , which is formed when **chromium trioxide** is dissolved in water.[2][3] However, the term "chromic acid" is most commonly used to describe an aqueous solution of **chromium trioxide**, which is a complex mixture containing various species in equilibrium, including chromic acid (H_2CrO_4), dichromic acid ($\text{H}_2\text{Cr}_2\text{O}_7$), and chromate and dichromate ions.[2][4]

The fundamental distinction lies in their state and composition: **chromium trioxide** is a pure, solid compound, while chromic acid is an aqueous solution containing a mixture of chromium(VI) species.[4] This difference is reflected in their physical and chemical properties.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative differences between **chromium trioxide** and chromic acid.

Property	Chromium Trioxide (CrO ₃)	Chromic Acid (H ₂ CrO ₄ in aqueous solution)
Chemical Formula	CrO ₃	H ₂ CrO ₄ (principal species in solution)
Molecular Weight	99.99 g/mol [3]	118.01 g/mol
Physical State	Solid, crystalline (dark-red/purple flakes or powder)[1][4]	Aqueous solution (dark red/orange)[4][5]
Melting Point	197 °C[3]	Not applicable (decomposes)
Boiling Point	Decomposes above 197 °C[3]	Decomposes at 250 °C[1]
Density	2.70 g/cm ³ [3]	1.201 g/cm ³ (for a specific concentration)
CAS Number	1333-82-0[3]	7738-94-5
Acidity (pKa)	Not applicable (Lewis acid)	-0.8 to 1.6 (first dissociation)
pH of Solution	Forms an acidic solution (e.g., pH 0.20-2.0 depending on concentration)[3]	Strongly acidic (e.g., 100 mM solution has a pH of ~2.06)
Solubility in Water	Highly soluble (1660 g/L at 20 °C)[3]	Exists as an aqueous solution

Spectroscopic and Analytical Distinctions

Spectroscopic methods can be employed to differentiate between solid **chromium trioxide** and aqueous chromic acid solutions.

- **UV-Visible Spectroscopy:** Aqueous solutions of chromic acid, which contain various Cr(VI) species, exhibit characteristic UV-Vis absorption maxima. The position of these maxima is pH-dependent. At a pH below 6.4, the absorption maximum is around 350 nm, while at a pH

above 6.4, it shifts to approximately 373 nm.[6] The standard method for quantifying hexavalent chromium in solution involves reaction with 1,5-diphenylcarbazide to form a colored complex with an absorption maximum at 540 nm.[7][8] Solid **chromium trioxide**, being opaque, is not typically analyzed by transmission UV-Vis spectroscopy.

- **Infrared (IR) Spectroscopy:** Solid **chromium trioxide** exhibits characteristic IR absorption peaks. Notably, peaks around 906 cm^{-1} and 944 cm^{-1} are attributed to the Cr=O (chromyl) vibrations.[9] In contrast, an aqueous solution of chromic acid will be dominated by the broad absorption bands of water, making it difficult to discern the specific vibrational modes of the chromate species without specialized techniques.
- **Raman Spectroscopy:** Raman spectroscopy is a powerful tool for distinguishing between the solid state and species in solution. Solid **chromium trioxide** shows distinct Raman bands. [10] For instance, Raman shifts for Cr_2O_3 , a decomposition product of CrO_3 , are observed at 299, 348.5, 551.5, and 611 cm^{-1} . [5] In aqueous solutions of chromic acid, the predominant species, dichromate anions, are the primary detectable species.[11]

Experimental Protocols

Preparation of Chromic Acid (Jones Reagent)

This protocol describes the preparation of Jones reagent, a solution of chromic acid in acetone and sulfuric acid, commonly used for the oxidation of alcohols.

Materials:

- **Chromium trioxide** (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Distilled water
- Ice bath
- Beaker

- Graduated cylinder
- Stirring rod

Procedure:

- In a beaker, carefully and slowly add 25 mL of concentrated sulfuric acid to 75 mL of ice-cold water with constant stirring. This solution will become very hot. Allow it to cool to room temperature in an ice bath.
- Once cooled, slowly add 25 g of **chromium trioxide** to the sulfuric acid solution in small portions with continuous stirring. Ensure the **chromium trioxide** is completely dissolved.
- The resulting orange-red solution is the Jones reagent. This reagent should be prepared fresh for use.

Oxidation of a Secondary Alcohol to a Ketone using Jones Reagent

This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone.

Materials:

- Secondary alcohol (e.g., cyclohexanol)
- Jones reagent (prepared as in 3.1)
- Acetone
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel

- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the secondary alcohol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.
- Cool the flask in an ice bath.
- Slowly add the Jones reagent dropwise from a dropping funnel to the stirred alcohol solution. Maintain the temperature of the reaction mixture below 20°C. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).
- After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
- Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely, and a green solution remains.
- Pour the reaction mixture into a separatory funnel containing water.
- Extract the product with diethyl ether (3x).
- Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude ketone.
- Purify the product by distillation or chromatography as needed.

Titrimetric Analysis of Chromic Acid Concentration

This protocol describes the determination of chromic acid concentration in a solution via redox titration with ferrous ammonium sulfate.[\[12\]](#)[\[13\]](#)

Materials:

- Chromic acid solution (sample)
- Standardized 0.1 N Ferrous Ammonium Sulfate (FAS) solution
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated phosphoric acid (H_3PO_4)
- Redox indicator (e.g., sodium diphenylamine sulfonate)
- Burette
- Pipette
- Erlenmeyer flask
- Deionized water

Procedure:

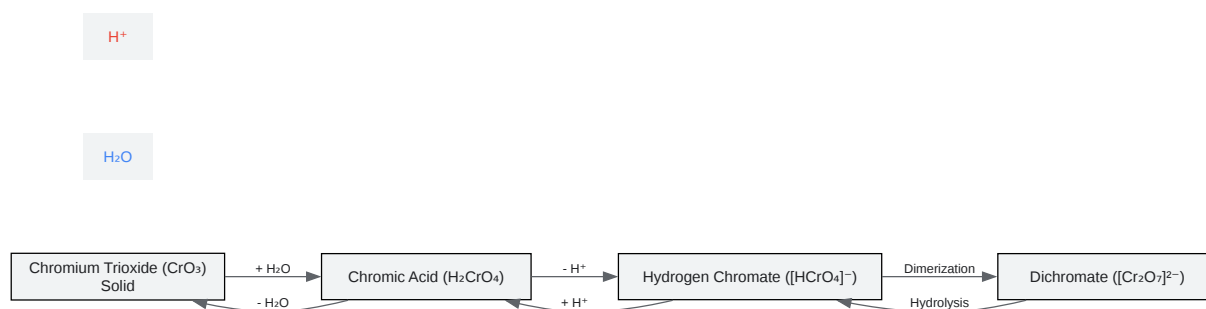
- Pipette a known volume of the chromic acid solution into an Erlenmeyer flask.
- Dilute with deionized water.
- Carefully add 5 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid.
- Add a few drops of the redox indicator.
- Titrate with the standardized ferrous ammonium sulfate solution until the endpoint is reached, indicated by a sharp color change (typically to a green color).[\[14\]](#)
- Record the volume of FAS solution used.

- Calculate the concentration of chromic acid in the original sample based on the stoichiometry of the reaction: $\text{Cr}_2\text{O}_7^{2-} + 6\text{Fe}^{2+} + 14\text{H}^+ \rightarrow 2\text{Cr}^{3+} + 6\text{Fe}^{3+} + 7\text{H}_2\text{O}$ [\[12\]](#)

Visualizing Chemical Processes and Workflows

The following diagrams, created using the DOT language, illustrate key relationships and experimental workflows.

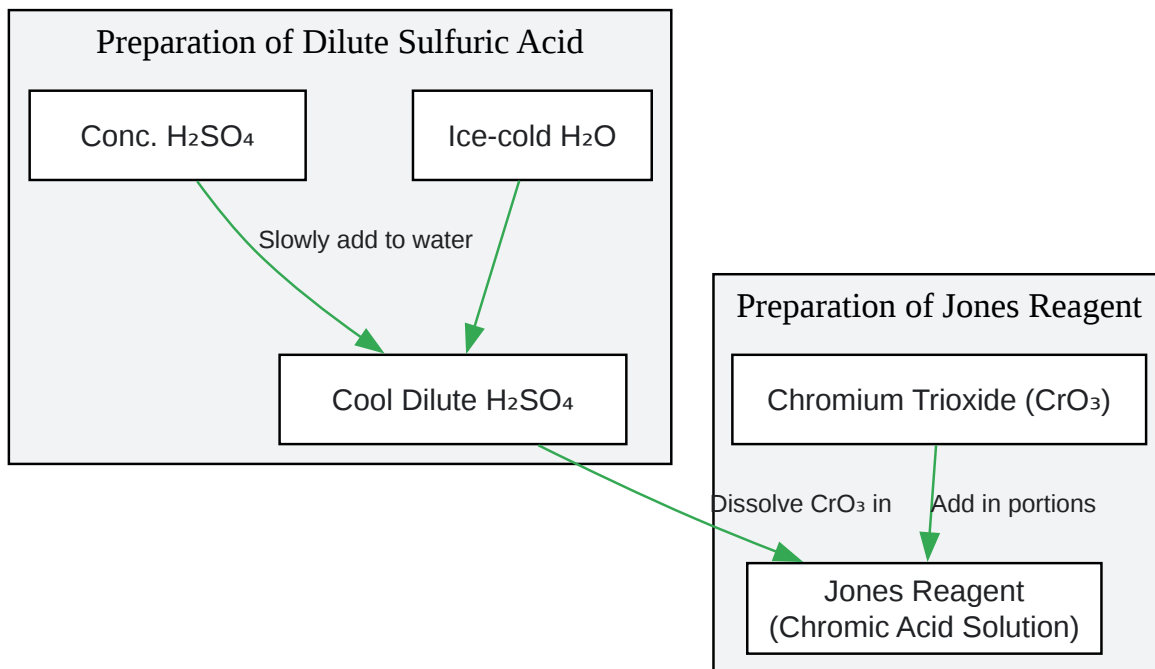
Chemical Equilibrium in Aqueous Solution



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Caption: Equilibrium of chromium(VI) species in aqueous solution.

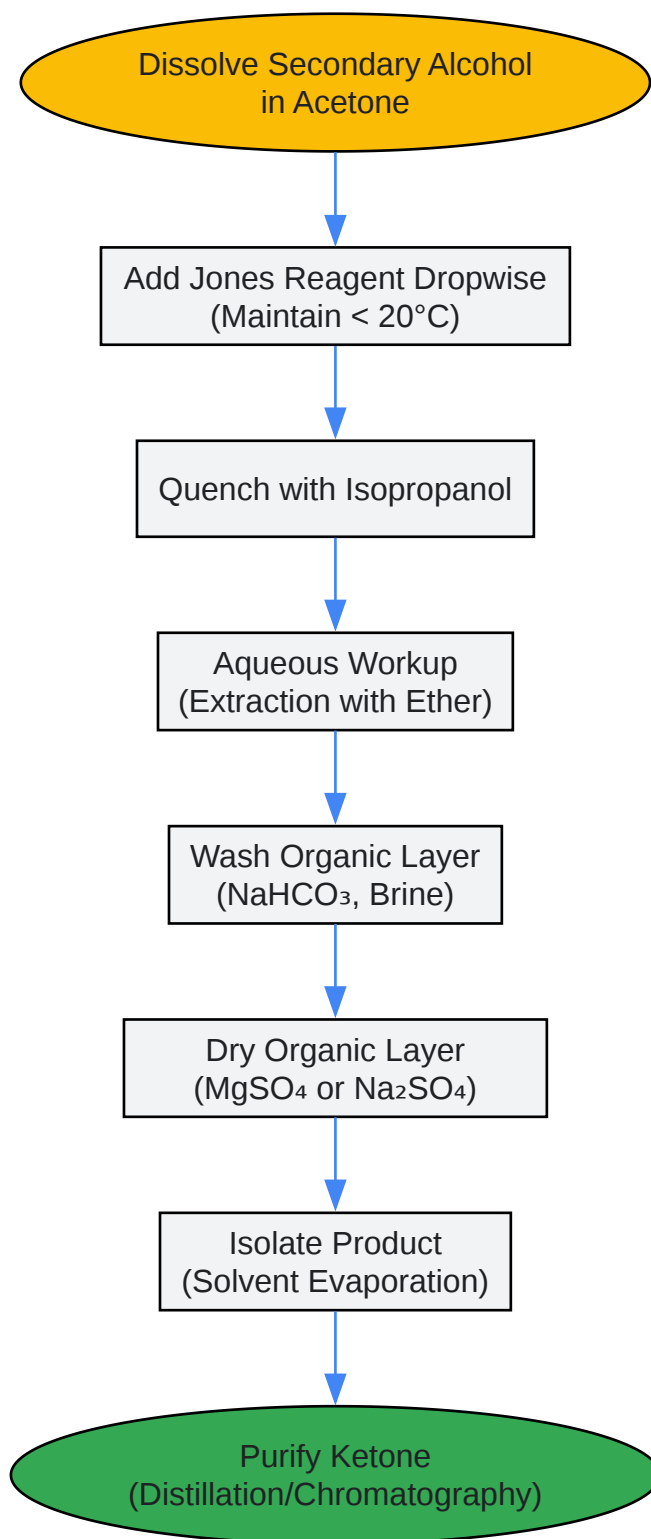
Workflow for Jones Reagent Preparation



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Caption: Workflow for the laboratory preparation of Jones Reagent.

Experimental Workflow for Oxidation of a Secondary Alcohol



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Caption: Experimental workflow for the Jones oxidation of a secondary alcohol.

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References

- 1. Chromium oxide [webbook.nist.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. manavchem.com [manavchem.com]
- 4. difference.wiki [difference.wiki]
- 5. researchgate.net [researchgate.net]
- 6. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazine colorimetry [comptes-rendus.academie-sciences.fr]
- 7. mt.com [mt.com]
- 8. monospektra.com [monospektra.com]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nmfrc.org [nmfrc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
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